molecular formula C24H18BrN B1280392 4-Bromo-4'-(diphenylamino)biphenyl CAS No. 202831-65-0

4-Bromo-4'-(diphenylamino)biphenyl

Cat. No. B1280392
CAS RN: 202831-65-0
M. Wt: 400.3 g/mol
InChI Key: NKCKVJVKWGWKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-4’-(diphenylamino)biphenyl” is a chemical compound with the molecular formula C24H18BrN and a molecular weight of 400.32 . It is used in proteomics research .


Synthesis Analysis

The synthesis of “4-Bromo-4’-(diphenylamino)biphenyl” involves the treatment of ester and water. The resulting organic layer is dried over MgSO4. The solvent is then evaporated under reduced pressure to obtain the crude product of compound II-1. This crude product is subjected to column chromatography with silicone as the stationary phase and dichloromethane/hexane as the eluent. Compound II-1 (23.0 g, 78%) is obtained .


Molecular Structure Analysis

The molecular structure of “4-Bromo-4’-(diphenylamino)biphenyl” consists of a biphenyl core with a bromine atom attached to one of the phenyl rings and a diphenylamino group attached to the other phenyl ring .


Physical And Chemical Properties Analysis

“4-Bromo-4’-(diphenylamino)biphenyl” is a solid at 20 degrees Celsius . .

Scientific Research Applications

Organic Semiconductor Building Blocks

One of the applications of 4-Bromo-4’-(diphenylamino)biphenyl is as a building block for organic semiconductors. These materials are used in a variety of electronic devices due to their ability to conduct electricity while maintaining the flexibility of organic compounds .

Proteomics Research

This compound is also used in proteomics research, which involves the study of proteomes and their functions. Proteomics is a complex field that encompasses the exploration of protein structures, functions, and interactions .

Catalysis

Another application is in catalysis, where it serves as an intermediate in various chemical reactions. For example, it can be involved in vinylation processes using specific catalysts .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-(4-bromophenyl)-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCKVJVKWGWKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462132
Record name 4-Bromo-4'-(diphenylamino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-(diphenylamino)biphenyl

CAS RN

202831-65-0
Record name 4-Bromo-4'-(diphenylamino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (4-(diphenylamino)phenyl)boronic acid (1.5 g, 5.19 mmol), 4-iodo-1-bromobenzene (1.33 g, 4.71 mmol), Na2CO3 (1.78 g, 16.8 mmol) and Pd(PPh3)4 (0.163 g, 0.141 mmol) in THF/H2O (28 mL/17 mL) was degassed and the resulting mixture was heated at reflux overnight under an argon atmosphere. After cooling, the mixture was poured into dichloromethane (150 mL), then washed with water (2×150 mL) and brine (100 mL). The organic phase was dried over Na2SO4, purified with flash column chromatography (silica gel, hexanes/ethyl acetate 50:1) then recrystallized in dichloromethane/methanol to afford a white solid (Compound 35)(1.64 g, in 87% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0.163 g
Type
catalyst
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

A mixture of 4-diphenylaminophenyl boronic acid (2.57 g, 8.9 mmol), 4-bromo-iodobenzene (5.03 g, 17.8 mmol), Pd(PPh3)4 (0.58 g, 0.5 mmol) and K2CO3 (3.0 g, 22 mmol) in dioxane/water (80 mL/15 mL) was degassed and heated at about 80° C. for about 20 hours. The whole was mixed with water/dichloromethane, the organic phase was collected and washed with brine, dried over Na2SO4, loaded on silica gel, and purified by flash column (hexanes to hexanes/dichloromethane 30:1). The desired fraction was collected, and concentrated to give a white solid (Compound 12), which was filtered and washed with methanol (2.70 g, in 76% yield).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-4'-(diphenylamino)biphenyl
Reactant of Route 2
Reactant of Route 2
4-Bromo-4'-(diphenylamino)biphenyl
Reactant of Route 3
Reactant of Route 3
4-Bromo-4'-(diphenylamino)biphenyl
Reactant of Route 4
Reactant of Route 4
4-Bromo-4'-(diphenylamino)biphenyl
Reactant of Route 5
Reactant of Route 5
4-Bromo-4'-(diphenylamino)biphenyl
Reactant of Route 6
Reactant of Route 6
4-Bromo-4'-(diphenylamino)biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.